molecular formula C6H8N2O3 B12826983 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid CAS No. 102625-28-5

2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B12826983
CAS No.: 102625-28-5
M. Wt: 156.14 g/mol
InChI Key: HQYYRCLFJBPFNA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methoxymethyl group attached to the second position of the imidazole ring and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Methoxyacetic acid, formaldehyde.

    Reduction: Methoxymethyl alcohol, imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-1H-pyrrole-4-carboxylic acid: Similar structure but with a pyrrole ring instead of an imidazole ring.

    2-(Methoxymethyl)-1H-pyrrol-1-ylacetic acid: Contains a pyrrole ring and an acetic acid group.

    Methoxyacetic acid: A simpler structure with a methoxy group and a carboxylic acid group.

Uniqueness

2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the imidazole ring and the methoxymethyl group. The imidazole ring provides aromaticity and the ability to participate in various chemical reactions, while the methoxymethyl group enhances the compound’s solubility and reactivity. This combination of features makes it a versatile compound for a wide range of applications.

Properties

CAS No.

102625-28-5

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-(methoxymethyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-11-3-5-7-2-4(8-5)6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)

InChI Key

HQYYRCLFJBPFNA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(N1)C(=O)O

Origin of Product

United States

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